molecular formula C14H10ClN3O5 B5076771 Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5076771
M. Wt: 335.70 g/mol
InChI Key: LFKZFKBGFSGURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C14H10ClN3O5. It is characterized by the presence of a chloropyridinyl group, a carbamoyl group, and a nitrobenzoate ester.

Preparation Methods

The synthesis of Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves a multi-step organic synthesis process. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-5-nitrobenzoic acid methyl ester in the presence of a base such as triethylamine to yield the target compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting the activity of the target enzyme or modulating receptor function. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O5/c1-23-14(20)9-4-8(5-11(6-9)18(21)22)13(19)17-12-3-2-10(15)7-16-12/h2-7H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKZFKBGFSGURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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